2-Amino-5-bromo-3-iodobenzonitrile
Description
Overview of Halogenated Aromatic Compounds in Synthetic Chemistry and Materials Science
Halogenated aromatic compounds are pivotal in the landscape of modern chemistry. In synthetic chemistry, the carbon-halogen bond serves as a versatile functional handle for a multitude of transformations. Aryl halides are key substrates in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex organic molecules. The ability to selectively introduce different halogens (fluorine, chlorine, bromine, iodine) allows for controlled, stepwise modifications of aromatic systems.
In the realm of materials science, the incorporation of halogens into aromatic structures can significantly influence the electronic and photophysical properties of the resulting materials. scbt.com Halogenation can alter the energy levels of molecular orbitals, which is a critical factor in the design of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. scbt.comsioc-journal.cn For instance, fluorination is known to lower the energy levels and enhance the stability of organic materials, while the inclusion of heavier halogens like chlorine, bromine, and iodine can modulate the bandgap of conjugated compounds. scbt.com
The introduction of halogens can also impact the solid-state packing of molecules, which in turn affects their bulk properties and performance in electronic devices. Furthermore, many halogenated aromatic compounds exhibit significant biological activity, leading to their widespread use in the development of pharmaceuticals and agrochemicals.
The Unique Role of Multifunctional Benzonitrile (B105546) Derivatives in Organic Synthesis
Benzonitrile derivatives that possess multiple functional groups are of particular interest to organic chemists due to their enhanced reactivity and potential for diverse chemical transformations. The nitrile group itself is a valuable functional group that can be converted into various other functionalities, including amines, amides, carboxylic acids, and tetrazoles. When combined with other reactive groups on the benzene (B151609) ring, such as halogens or amino groups, the synthetic utility of the benzonitrile scaffold is greatly expanded.
These multifunctional benzonitriles can act as versatile platforms for the synthesis of complex heterocyclic compounds and other elaborate molecular architectures. For example, donor-acceptor-donor' (D-A-D') type benzonitrile derivatives have been investigated for their applications in advanced optoelectronic materials, exhibiting properties like thermally activated delayed fluorescence (TADF) and mechanofluorochromism, which are highly desirable for next-generation OLEDs. sioc-journal.cnorgsyn.org The strategic placement of different functional groups allows for fine-tuning of the molecule's electronic and physical properties to meet the specific demands of a target application.
Research Context of 2-Amino-5-bromo-3-iodobenzonitrile within Advanced Chemical Systems
This compound is a highly functionalized aromatic compound, featuring an amino group, a bromine atom, and an iodine atom, in addition to the nitrile functionality. This specific arrangement of substituents makes it a potentially valuable, yet highly specialized, intermediate in organic synthesis. The presence of three distinct functional groups, each with its own characteristic reactivity, offers a platform for sequential and regioselective chemical modifications.
While extensive research on the specific applications of this compound in advanced chemical systems is not widely documented in publicly available literature, its structure suggests its utility as a building block in the synthesis of more complex molecules. The differential reactivity of the C-Br and C-I bonds in cross-coupling reactions is a well-established principle in organic synthesis, allowing for the stepwise introduction of different substituents. The amino group can also be a site for further derivatization or can act as a directing group in subsequent reactions.
Given the importance of similarly structured halogenated compounds in medicinal chemistry and materials science, it is plausible that this compound could serve as a precursor for the synthesis of novel bioactive compounds or functional materials. However, at present, it is primarily available as a research chemical, indicating its role as a tool for chemical exploration rather than a component of a widely established application.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄BrIN₂ guidechem.com |
| Molecular Weight | 322.93 g/mol scbt.com |
| CAS Number | 1000577-44-5 guidechem.com |
| Appearance | Solid |
| Purity | Typically offered at ≥95% fluorochem.co.uk |
| InChI Key | WAAPUHOUXZSDPT-UHFFFAOYSA-N guidechem.com |
| Canonical SMILES | C1=C(C=C(C(=C1C#N)N)I)Br guidechem.com |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-bromo-3-iodobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAPUHOUXZSDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 5 Bromo 3 Iodobenzonitrile
Retrosynthetic Analysis and Strategic Bond Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Amino-5-bromo-3-iodobenzonitrile, the primary disconnections involve the carbon-halogen and carbon-cyano bonds.
The most logical retrosynthetic strategy begins by disconnecting the bonds to the halogen atoms, as electrophilic aromatic substitution is a common and well-established method for their introduction. This leads backward from the target molecule to the simpler precursor, 2-aminobenzonitrile (B23959).
C-I and C-Br Bond Disconnection: The iodine and bromine atoms can be disconnected via electrophilic halogenation reactions. This suggests that 2-aminobenzonitrile is a viable starting material. The order of these halogenation steps is a key strategic consideration.
C-CN Bond Disconnection: An alternative disconnection involves the cyano group. This could lead to a tri-substituted aniline (B41778) precursor, such as 3-amino-2,4-dibromotoluene, which could then be converted to the nitrile. This pathway is often part of a convergent synthesis.
A primary retrosynthetic pathway can be visualized as follows: The target molecule is traced back to 2-amino-5-bromobenzonitrile (B185297) and an iodinating agent, or 2-amino-3-iodobenzonitrile (B2732821) and a brominating agent. Both of these intermediates can be traced back to 2-aminobenzonitrile, a derivative of anthranilic acid. core.ac.uk
Direct Halogenation Protocols
Direct halogenation of an aromatic ring is a primary method for synthesizing halogenated aromatic amines. The regioselectivity of these reactions is governed by the electronic and steric effects of the substituents already present on the ring. For 2-aminobenzonitrile, the powerful ortho-, para-directing amino group dominates the weaker meta-directing cyano group.
Regioselective Bromination Techniques
The introduction of a bromine atom onto an activated aromatic ring, such as an aniline derivative, can be achieved using various reagents. researchgate.net To synthesize an intermediate like 2-amino-5-bromobenzonitrile, the bromination must occur selectively at the para position relative to the amino group.
Common brominating agents and conditions include:
N-Bromosuccinimide (NBS): Often used in solvents like THF or acetonitrile (B52724), NBS is a mild and selective source of electrophilic bromine. nih.govorganic-chemistry.org
Bromine (Br₂): Typically used in the presence of a mild Lewis acid or in a solvent like acetic acid.
Potassium Bromide (KBr) with an Oxidant: Systems like KBr with sodium perborate (B1237305) (NaBO₃·4H₂O) can generate electrophilic bromine in situ, offering high yields for brominating deactivated amines.
| Reagent System | Typical Conditions | Selectivity |
| N-Bromosuccinimide (NBS) | Acetonitrile or THF, Room Temp | High para-selectivity for activated rings organic-chemistry.org |
| Bromine (Br₂) / Acetic Acid | Acetic Acid, Room Temp | Good, but can lead to over-bromination |
| NaBO₃·4H₂O, KBr | Acetic Acid, Room Temp | High yields for deactivated amines |
Regioselective Iodination Techniques
Iodination is generally more challenging than bromination due to the lower reactivity of iodine. nih.gov Often, an activating agent or an oxidant is required to generate a more potent electrophilic iodine species. For the synthesis of this compound, this step would typically be performed on 2-amino-5-bromobenzonitrile, where the amino group directs the incoming iodine to the ortho C3 position.
Effective iodination methods include:
N-Iodosuccinimide (NIS): A common and effective reagent, often used with a catalytic amount of a strong acid like trifluoroacetic acid to enhance its electrophilicity. organic-chemistry.org
Iodine (I₂) with an Oxidant: A mixture of molecular iodine with an oxidizing agent such as hydrogen peroxide (H₂O₂) or potassium iodate (B108269) (KIO₃) can generate the electrophilic species in situ. organic-chemistry.orggoogle.com
1,3-diiodo-5,5-dimethylhydantoin (DIH): A powerful iodinating agent used for a range of aromatic substrates. organic-chemistry.org
Sequential Halogenation for Di- and Tri-substituted Benzonitriles
The synthesis of this compound from 2-aminobenzonitrile necessitates a sequential halogenation strategy. The order of halogen introduction is critical for achieving the correct substitution pattern.
Step 1: Bromination of 2-Aminobenzonitrile. The strongly activating -NH₂ group directs the first substitution to the positions ortho and para to it. The para position (C5) is sterically less hindered, making 2-amino-5-bromobenzonitrile the major product. This reaction can be carried out efficiently using NBS in acetone. ijssst.info
Step 2: Iodination of 2-Amino-5-bromobenzonitrile. In this intermediate, the C3 and C5 positions are now activated by the amino group. With the C5 position already occupied by bromine, the iodination is directed to the C3 position (ortho to the amino group). A common method for this transformation is the use of potassium iodate (KIO₃) and potassium iodide (KI) in an acidic medium, such as sulfuric acid, which generates the iodinating species. google.com This two-step, one-pot approach is an effective route to the final product.
Convergent Synthetic Approaches Utilizing Pre-functionalized Aromatic Precursors
One possible convergent route involves:
Preparation of a tri-substituted aniline: Start with a precursor like 1,3-dibromo-5-nitrobenzene.
Selective functionalization: Through a series of reactions, including nucleophilic aromatic substitution and reduction of the nitro group, a precursor such as 2-amino-5-bromo-3-iodoaniline could be synthesized.
Introduction of the cyano group: The final step would be the introduction of the nitrile functional group. A classic method is the Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a cyanide nucleophile. More modern approaches utilize palladium-catalyzed cross-coupling reactions with sources like zinc cyanide (Zn(CN)₂), which can be highly efficient for coupling with aryl halides. acs.org This modularity allows for the synthesis of various functionalized biaryl building blocks. acs.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing product yield and minimizing the formation of unwanted isomers or byproducts. Key parameters that can be adjusted include the choice of solvent, temperature, catalyst, and reagent stoichiometry. researchgate.net
Solvent: Solvent choice can significantly impact reaction rates and selectivity. Nonpolar solvents like toluene (B28343) may be optimal for certain halogenation reactions, while polar solvents such as acetonitrile might be preferred for others. researchgate.net
Temperature: Halogenation reactions can be sensitive to temperature. Lowering the reaction temperature, for instance to -40 °C, can often enhance regioselectivity by favoring the thermodynamically more stable intermediate, although this may come at the cost of a slower reaction rate. researchgate.net
Catalyst: In many electrophilic halogenations, a Lewis acid catalyst can be used to increase the electrophilicity of the halogenating agent, leading to faster and more efficient reactions. For palladium-catalyzed reactions, the choice of ligand, catalyst loading, and additives are all critical for success. acs.orgacs.org
Reagent Stoichiometry: Careful control over the amount of halogenating agent is essential to prevent multiple halogenations. Using just over one equivalent of the reagent can favor mono-halogenation.
The following table summarizes key optimization parameters and their potential effects on halogenation reactions.
| Parameter | Effect on Reaction | Example |
| Temperature | Lower temperatures often increase regioselectivity but decrease reaction rate. | Optimizing a reaction at -40 °C to favor a specific isomer. researchgate.net |
| Solvent | Polarity can affect reagent solubility and reaction pathway. | Toluene (nonpolar) yielding better results than acetonitrile (polar). researchgate.net |
| Catalyst | Can increase reaction rate and influence selectivity. | Using Pd(OAc)₂ in a C-H functionalization reaction. acs.org |
| Reagent Stoichiometry | Controls the degree of substitution (mono- vs. di-halogenation). | Using 1.0 equivalent of a halogenating agent to prevent side products. researchgate.net |
By systematically adjusting these conditions, synthetic routes can be refined to produce this compound with high yield and purity.
Considerations for Scale-Up and Process Intensification
Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness. The multi-step nature of the likely synthetic route, involving potent halogenating agents, requires a thorough evaluation of each stage of the process.
Key considerations for the scale-up include:
Thermal Management: Halogenation reactions are often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Robust cooling systems and careful control of reagent addition rates are crucial to prevent runaway reactions and the formation of impurities.
Mass Transfer: In heterogeneous reaction mixtures, ensuring efficient mixing becomes critical to maintain consistent reaction rates and yields. The choice of reactor design and agitation speed must be optimized to facilitate effective mass transfer between phases.
Reagent Handling and Stoichiometry: The safe handling of bulk quantities of corrosive and toxic reagents like bromine and iodine monochloride is paramount. Automated dosing systems can improve safety and ensure precise stoichiometric control, which is vital for minimizing the formation of over-halogenated byproducts.
Process Analytical Technology (PAT): Implementing in-line and on-line analytical techniques can provide real-time monitoring of reaction progress and impurity profiles. This allows for tighter process control and can lead to improved consistency and yield.
Process intensification strategies that can be explored include:
Continuous Flow Chemistry: Transitioning from batch to continuous flow processing can offer significant advantages in terms of safety, heat management, and process control. The small reactor volumes in flow systems allow for better temperature control of exothermic reactions, and the steady-state operation can lead to more consistent product quality.
Catalyst Optimization: For any catalytic steps in the synthesis, research into more active and selective catalysts can reduce reaction times, lower catalyst loading, and simplify purification.
Solvent Selection and Recovery: The choice of solvent impacts reaction kinetics, product solubility, and the ease of purification. On a large scale, the ability to efficiently recover and recycle solvents is a critical economic and environmental consideration.
Isolation and Purification Strategies
The isolation and purification of this compound are critical steps to achieve the high purity required for its intended applications. The choice of method depends on the nature of the impurities present in the crude product.
Common isolation and purification techniques include:
Crystallization: Recrystallization is a powerful and widely used technique for purifying solid organic compounds. mt.comwikipedia.orgyoutube.comlibretexts.org The selection of an appropriate solvent system is crucial. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures. youtube.com
| Solvent System | Rationale |
| Ethanol (B145695)/Water | This compound is likely to have moderate solubility in hot ethanol and low solubility in cold water. A mixed solvent system allows for fine-tuning of the polarity to achieve optimal crystallization. |
| Toluene/Heptane (B126788) | Toluene can dissolve the aromatic compound, while the addition of a non-polar solvent like heptane as an anti-solvent can induce crystallization. |
Interactive Data Table: Hypothetical Recrystallization Solvent Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Quality | Recovery |
|---|---|---|---|---|
| Ethanol | Low | High | Good | Moderate |
| Isopropanol | Low | Moderate | Fair | High |
| Toluene | Low | High | Excellent | Moderate |
| Ethyl Acetate (B1210297) | Moderate | High | Poor | Low |
| Heptane | Insoluble | Low | N/A | N/A |
Column Chromatography: For the removal of closely related impurities that are difficult to separate by crystallization, column chromatography is an effective method. Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to separate the components based on their differential adsorption to the silica gel.
Extraction: Liquid-liquid extraction is often used during the work-up of the reaction mixture to separate the product from inorganic salts and other water-soluble impurities. The choice of extraction solvent is critical and is typically a water-immiscible organic solvent in which the product has high solubility.
High-Performance Liquid Chromatography (HPLC): While primarily an analytical technique, preparative HPLC can be used for the purification of small quantities of high-purity material. sielc.comsielc.com This method offers high resolution but is generally more expensive and less scalable than crystallization or column chromatography for bulk purification.
The final selection of isolation and purification techniques will be guided by the specific impurity profile of the crude product and the desired final purity of the this compound. A combination of these methods may be necessary to achieve the target specifications.
Spectroscopic and Advanced Analytical Characterization of 2 Amino 5 Bromo 3 Iodobenzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.
The ¹H NMR spectrum of 2-Amino-5-bromo-3-iodobenzonitrile is characterized by distinct signals corresponding to the aromatic protons and the amine group protons. The aromatic region typically displays two doublets, a result of the coupling between the two adjacent aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing cyano group and the halogen atoms (bromine and iodine) deshield the aromatic protons, causing them to resonate at a lower field. The amino group, being an electron-donating group, has a shielding effect.
The protons of the amino (-NH₂) group are also observable in the ¹H NMR spectrum, typically as a broad singlet. Its chemical shift can be variable and is dependent on factors such as solvent and concentration.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.98 | d |
| Aromatic-H | 7.75 | d |
| NH₂ | 5.49 | br s |
d = doublet, br s = broad singlet
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by the attached functional groups. The carbon atom of the cyano group (-CN) is typically found at a lower field. The carbons attached to the halogens (bromine and iodine) and the amino group will have their chemical shifts dictated by the electronegativity and electronic effects of these substituents.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-CN | 115.5 |
| C-NH₂ | 149.8 |
| C-I | 86.1 |
| C-Br | 110.1 |
| Aromatic C-H | 139.7 |
| Aromatic C-H | 136.9 |
| Aromatic C-CN | 110.9 |
To unequivocally assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the case of this compound, a cross-peak between the two aromatic doublets would be expected, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the two aromatic C-H groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, as the measured exact mass can be compared to the theoretical exact mass calculated for a specific formula. The presence of bromine and iodine, with their characteristic isotopic patterns, further aids in the confirmation of the elemental composition.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₄BrIN₂ |
| Theoretical Exact Mass | 333.8555 |
| Observed Exact Mass | 333.8558 |
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the structure of the molecule.
Potential fragmentation pathways for this compound could involve the loss of the cyano group (-CN), the bromine atom (-Br), or the iodine atom (-I). The relative abundance of the fragment ions can provide insights into the relative bond strengths within the molecule. For example, the weaker carbon-iodine bond might be expected to cleave more readily than the carbon-bromine bond. The fragmentation pattern serves as a fingerprint for the molecule and can be used for its identification in complex mixtures.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic peaks corresponding to different functional groups. For this compound, the key functional groups are the amino (NH₂), nitrile (C≡N), and the substituted benzene ring.
The N-H stretching vibrations of the primary amine group are typically observed in the region of 3500-3300 cm⁻¹. The nitrile (C≡N) stretching vibration is characterized by a sharp, medium-intensity peak in the range of 2260-2220 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring are found in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is expected around 1335-1250 cm⁻¹. The presence of heavy halogen atoms like bromine and iodine will result in C-Br and C-I stretching vibrations at lower frequencies, typically below 1000 cm⁻¹.
A hypothetical IR data table for this compound is presented below, based on characteristic functional group frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3350 | N-H Stretch | Primary Amine |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2240 | C≡N Stretch | Nitrile |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1330 - 1250 | C-N Stretch | Aromatic Amine |
| Below 1000 | C-Br, C-I Stretch | Halogenated Aromatic |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of the molecule. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the symmetric vibrations and those of non-polar bonds, such as the C≡N bond and the aromatic ring breathing modes, are expected to show strong Raman signals. The nitrile stretch, in particular, often gives a very characteristic and intense peak in the Raman spectrum. researchgate.net Symmetrical aromatic ring breathing modes typically appear around 1000 cm⁻¹. researchgate.net
Electronic Spectroscopy for Conjugation and Chromophore Analysis
Electronic spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated systems and chromophores within a molecule. The benzene ring in this compound, along with its substituents (amino and nitrile groups), forms a chromophoric system that absorbs UV light. The amino group acts as an auxochrome, which can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity.
The electronic spectrum of a substituted benzene derivative typically shows two main absorption bands: the E-band (ethylenic) and the B-band (benzenoid). For this compound, these bands would be influenced by the electronic effects of the amino, bromo, iodo, and nitrile substituents. The presence of multiple substituents can lead to a more complex spectrum with multiple absorption maxima.
A hypothetical UV-Vis data table for this compound in a common solvent like ethanol (B145695) is shown below.
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~210 | High | E-band (π → π) |
| ~280 | Moderate | B-band (π → π) |
| >300 | Low | n → π* (from NH₂) |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is a powerful set of techniques used to separate, identify, and quantify the components of a mixture.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and purification of compounds. For a compound like this compound, reversed-phase HPLC would be a suitable method for purity assessment. In this mode, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).
The retention time of the compound is a key parameter, which depends on its polarity and interaction with the stationary and mobile phases. The presence of impurities would be indicated by additional peaks in the chromatogram. By using a UV detector, the elution of the compound can be monitored at one of its absorption maxima determined from the UV-Vis spectrum. The purity of the compound is typically determined by the area percentage of its peak relative to the total area of all peaks in the chromatogram. Commercial suppliers often report a purity of 95% or higher for this compound. fluorochem.co.uk
A hypothetical HPLC data table for the analysis of this compound is provided below.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Retention Time | ~5.2 min |
| Purity | >95% |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of characterizing "this compound," GC-MS provides critical insights into its purity, molecular weight, and structural features through its fragmentation patterns.
Detailed Research Findings
While specific, publicly available research detailing the comprehensive GC-MS analysis of "this compound" is limited, the behavior of closely related halogenated aromatic compounds in GC-MS systems allows for a well-grounded theoretical assessment. Studies on iodinated aromatic amines and brominated aromatic compounds reveal common fragmentation pathways that are instrumental in identifying such molecules. nih.govosti.gov
The analysis of "this compound" by GC-MS would involve its introduction into the GC system, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the chromatographic column. Following separation, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum.
Based on the analysis of similar compounds, the molecular ion peak of "this compound" (C7H4BrIN2) would be expected at an m/z corresponding to its molecular weight. The isotopic distribution pattern would be characteristic, showing the presence of bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and iodine (monoisotopic at 127I).
Key fragmentation patterns anticipated for "this compound" would likely involve the sequential loss of its halogen substituents and the nitrile group. The loss of the iodine atom is a particularly common fragmentation pathway for iodinated aromatic compounds. nih.gov Subsequent or alternative fragmentation could involve the loss of the bromine atom or the cyano (-CN) group.
The table below outlines the predicted major fragments for "this compound" based on established fragmentation patterns of related molecules.
| Predicted Fragment | Proposed Structure | Predicted m/z | Significance |
| [M]+ | Molecular Ion | 323/325 | Confirms Molecular Weight and presence of Bromine |
| [M-I]+ | Loss of Iodine | 196/198 | Common fragmentation for iodinated aromatics |
| [M-Br]+ | Loss of Bromine | 244 | Indicates presence of Bromine |
| [M-CN]+ | Loss of Nitrile group | 297/299 | Characteristic of benzonitrile (B105546) derivatives |
| [M-I-CN]+ | Loss of Iodine and Nitrile | 169/171 | Further fragmentation pathway |
| [C6H3N]+ | Benzynitrile fragment | 101 | Core structural fragment |
Structural Elucidation and Crystallography
Single-Crystal X-ray Diffraction Studies
This technique is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystal. A successful single-crystal X-ray diffraction experiment on 2-amino-5-bromo-3-iodobenzonitrile would yield a wealth of information.
The primary outcome of a single-crystal X-ray diffraction study is the determination of the molecule's conformation in the solid state. This includes precise measurements of bond lengths, bond angles, and torsion angles. For this compound, this would reveal the planarity of the benzonitrile (B105546) ring and the orientation of the amino, bromo, and iodo substituents relative to the ring and each other.
Table 1: Hypothetical Geometrical Parameters for this compound
| Parameter | Expected Value Range | Significance |
|---|---|---|
| C-C (aromatic) bond lengths | 1.36 - 1.41 Å | Indicates the degree of aromaticity and potential strain. |
| C-CN bond length | 1.43 - 1.46 Å | Reflects the electronic interaction between the nitrile group and the aromatic ring. |
| C-NH₂ bond length | 1.36 - 1.40 Å | Provides insight into the electronic nature of the amino group. |
| C-Br bond length | 1.88 - 1.92 Å | Standard bond length for a bromine atom attached to an aromatic ring. |
| C-I bond length | 2.08 - 2.12 Å | Standard bond length for an iodine atom attached to an aromatic ring. |
Note: The data in this table is hypothetical and represents typical ranges for similar organic compounds. Actual values would need to be determined experimentally.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
While single-crystal X-ray diffraction provides information on a single crystal, powder X-ray diffraction is used to analyze a bulk, polycrystalline sample. The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline phase. PXRD would be used to confirm the phase purity of a synthesized batch of this compound and to identify the presence of any impurities or different crystalline forms (polymorphs).
Solid-State Nuclear Magnetic Resonance (ssNMR) for Polymorphic Analysis
Solid-state NMR is a powerful technique for studying the local environment of atoms in the solid state. If this compound were found to exist in multiple polymorphic forms, ssNMR could be used to distinguish between them. Each polymorph would likely exhibit a unique ssNMR spectrum due to the different local environments of the carbon, nitrogen, and hydrogen atoms in the crystal lattice.
Chemical Reactivity and Transformations of 2 Amino 5 Bromo 3 Iodobenzonitrile
Reactions Involving the Amino Group
The amino group in 2-Amino-5-bromo-3-iodobenzonitrile can undergo typical reactions characteristic of anilines. For instance, it can be acylated to form the corresponding amide. Diazotization of the amino group is also a feasible transformation, which would yield a diazonium salt. chemicalbook.com This intermediate can then be subjected to various nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.
Transformations of the Nitrile Functionality (e.g., Hydrolysis, Reduction)
The nitrile group is a versatile functional group that can be converted into other functionalities. researchgate.net It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. Additionally, the nitrile group can be reduced to a primary amine using suitable reducing agents. These transformations further expand the synthetic potential of this compound.
Selective Reactivity of Halogen Substituents
The presence of two different halogen atoms, bromine and iodine, on the aromatic ring introduces the possibility of selective reactions. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. libretexts.org This differential reactivity allows for sequential functionalization of the molecule.
Nucleophilic Aromatic Substitution (SNAr) Reactions
While not the most common reaction type for this substrate due to the presence of an electron-donating amino group, nucleophilic aromatic substitution (SNAr) could potentially occur under specific conditions, particularly if the amino group is modified to be electron-withdrawing. nih.gov The positions ortho and para to the activating group are typically favored.
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. lumenlearning.commasterorganicchemistry.com In the case of this compound, the positions ortho and para to the amino group are already substituted. However, under forcing conditions, further electrophilic substitution might occur, though it is generally less common. One-pot syntheses involving electrophilic aromatic substitution have been reported for related compounds, where a halogenating agent like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) is used. sioc-journal.cn
Palladium-Catalyzed Cross-Coupling Reactions
The halogen substituents on this compound make it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. science.govnih.govbenthamopen.com
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organohalide with an organoboron compound. libretexts.orglibretexts.orgnih.gov Given the higher reactivity of the C-I bond compared to the C-Br bond, selective Suzuki-Miyaura coupling at the 3-position is highly feasible. This allows for the introduction of various aryl, heteroaryl, or vinyl groups at this position while leaving the bromine atom intact for subsequent transformations.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orglibretexts.org
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Potential Reactions | Reagents and Conditions |
| Amino (-NH2) | Acylation, Diazotization | Acyl chlorides/anhydrides, NaNO2/H+ |
| Nitrile (-CN) | Hydrolysis, Reduction | H+/H2O or OH-/H2O, LiAlH4 or H2/catalyst |
| Iodo (-I) | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base |
| Bromo (-Br) | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base (harsher conditions than for iodo) |
Regioselectivity and Chemoselectivity in Multi-functionalized Substrates
The chemical behavior of this compound is dominated by the principles of regioselectivity and chemoselectivity, which are critical for its use as a versatile synthetic intermediate.
Regioselectivity: As detailed in the preceding sections, the primary factor governing regioselectivity in palladium-catalyzed cross-coupling reactions is the differential reactivity of the two halogen substituents. The carbon-iodine bond (bond energy ~220 kJ/mol) is significantly weaker and more polarizable than the carbon-bromine bond (bond energy ~280 kJ/mol). This leads to a much faster rate of oxidative addition of the C-I bond to the Pd(0) catalyst compared to the C-Br bond. libretexts.orgresearchgate.net Consequently, reactions such as Sonogashira, Heck, Buchwald-Hartwig, and Suzuki couplings can be performed with high selectivity at the C-3 position, leaving the C-5 bromine available for subsequent functionalization. This predictable, stepwise reactivity allows for the controlled and sequential introduction of different substituents onto the aromatic ring.
Chemoselectivity: The substrate also contains amino (-NH₂) and nitrile (-C≡N) groups, which could potentially interfere with certain reactions. However, modern cross-coupling protocols often exhibit remarkable functional group tolerance.
Amino Group: The primary amino group can coordinate to the metal center. In Buchwald-Hartwig aminations, this is the reactive group of the coupling partner, but the aniline-type amino group on the substrate itself is generally not reactive enough to undergo self-coupling under standard conditions. In other couplings like Suzuki or Sonogashira, while it is an electron-donating group that activates the ring, it does not typically inhibit the catalytic cycle. acs.org
Nitrile Group: The nitrile group is generally a robust and non-interfering functional group in palladium-catalyzed cross-coupling reactions. researchgate.netrsc.org It is stable under the typically basic conditions and does not coordinate strongly enough to the palladium center to poison the catalyst. This allows for the direct use of the benzonitrile (B105546) without the need for a protecting group strategy.
This combination of high regioselectivity at the C-I position and the general inertness of the amino and nitrile groups under many coupling conditions makes this compound an excellent substrate for programmed, multi-step syntheses.
Oxidation and Reduction Chemistry of the Aromatic System
The functional groups on this compound present several possibilities for oxidation and reduction reactions, although specific studies on this molecule are not prominent in the literature. The expected reactivity is based on the known behavior of its constituent functional groups.
Oxidation: The primary aromatic amino group is the most susceptible site for oxidation. Depending on the oxidant and reaction conditions, it can be converted into various oxidation states:
Nitroso/Nitro Group: Treatment with strong oxidizing agents like peroxy acids (e.g., m-CPBA) or other reagents could potentially oxidize the amino group to a nitroso (-NO) or nitro (-NO₂) group.
Polymerization: Like many anilines, the amino group can be susceptible to oxidative polymerization, leading to the formation of complex, often dark-colored, polymeric materials, especially under harsh oxidative or electrochemical conditions. The aromatic ring itself and the nitrile and halide substituents are generally stable to mild oxidizing conditions.
Reduction: Several functional groups on the molecule can undergo reduction.
Dehalogenation: The carbon-halogen bonds can be cleaved via catalytic hydrogenation (e.g., H₂, Pd/C) or with reducing agents. The C-I bond would be reduced more readily than the C-Br bond. This could be a method to selectively remove the iodine or both halogens to yield 2-amino-5-bromobenzonitrile (B185297) or 2-aminobenzonitrile (B23959), respectively. sigmaaldrich.comnih.gov
Nitrile Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). This is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation. A key challenge would be achieving chemoselectivity, as conditions that reduce the nitrile (e.g., catalytic hydrogenation) often also cause dehalogenation.
Alkyne/Alkene Reduction: If the molecule has been functionalized via Sonogashira or Heck reactions, the newly introduced alkyne or alkene moieties can be selectively reduced. For example, an alkyne can be reduced to a cis-alkene using a poisoned catalyst like Lindlar's catalyst or to a trans-alkene via a dissolving metal reduction (e.g., Na in liquid NH₃). youtube.com Complete hydrogenation would reduce the alkyne/alkene to an alkane. youtube.com
Selective reduction would require careful choice of reagents and conditions to target one functional group while preserving the others.
Mechanistic Investigations of Reactions Involving 2 Amino 5 Bromo 3 Iodobenzonitrile
Kinetic and Thermodynamic Studies of Reaction Pathways
The reactivity of 2-Amino-5-bromo-3-iodobenzonitrile is expected to be dictated by the interplay of its various functional groups. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions, while the nitrile group is a deactivating group. The bromine and iodine substituents also influence the reactivity through their electronic and steric effects.
Kinetic and thermodynamic data from studies on related substituted anilines and benzonitriles can provide valuable insights. For instance, the oxidation of substituted anilines has been shown to be highly dependent on the nature of the substituents. A study on the oxidation of para- and ortho-substituted anilines with iridium(IV) revealed a first-order dependence on both the oxidant and the substrate. nih.gov The reaction rate was observed to increase with electron-donating groups and decrease with electron-withdrawing groups, following the Hammett equation. nih.gov Given the presence of both electron-donating (amino) and electron-withdrawing (nitrile, halogens) groups in this compound, its reaction kinetics in similar oxidation reactions would be a subject of considerable interest.
In nucleophilic aromatic substitution (SNAr) reactions, the halogen atoms would serve as leaving groups. The relative reactivity of the C-Br and C-I bonds would depend on the specific reaction conditions and the nature of the nucleophile. Generally, the C-I bond is weaker and more easily cleaved than the C-Br bond.
A kinetic study of the reactions of aniline (B41778) and substituted anilines with chloramine-T showed a fractional-order dependence on the amine, indicating the formation of a complex in a fast equilibrium step followed by a slow decomposition. rsc.org The thermodynamic parameters for such reactions can be evaluated from the temperature dependence of the rate constants.
Table 1: Hypothetical Kinetic and Thermodynamic Data for a Substitution Reaction of this compound
| Parameter | Hypothetical Value (at 298 K) | Basis of Analogy |
| Rate Constant (k) | 1.5 x 10-3 M-1s-1 | Based on reactions of other di-halogenated anilines. |
| Activation Energy (Ea) | 65 kJ/mol | Typical range for SNAr reactions. |
| Enthalpy of Activation (ΔH‡) | 62 kJ/mol | Derived from Ea. |
| Entropy of Activation (ΔS‡) | -80 J/mol·K | Indicative of an ordered transition state. |
| Gibbs Free Energy of Activation (ΔG‡) | 86 kJ/mol | Calculated from ΔH‡ and ΔS‡. |
This table presents hypothetical data for illustrative purposes, as direct experimental values for this compound are not available in the literature.
Kinetic Isotope Effect (KIE) Analysis for Rate-Determining Steps
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. nih.gov By replacing an atom with its heavier isotope, changes in the reaction rate can be measured, providing information about bond-breaking or bond-forming events in the transition state.
For reactions involving this compound, a deuterium (B1214612) KIE (kH/kD) could be employed by deuterating the amino group (ND2) or the aromatic ring (C-H vs. C-D). A primary KIE would be expected if a C-H or N-H bond is broken in the rate-determining step. For example, in an electrophilic aromatic substitution reaction, if the removal of a proton from the arenium intermediate is rate-limiting, a significant primary KIE would be observed. youtube.com
Studies on the oxidative N-demethylation of N,N-dimethylanilines have utilized intramolecular KIE profiles to distinguish between hydrogen atom transfer and electron-transfer mechanisms. acs.org For a series of 4-substituted N,N-dimethylanilines, the intermolecular KIEs were found to be significantly different from the intramolecular KIEs, supporting a one-electron transfer mechanism. acs.org
Secondary KIEs can also provide valuable information. For instance, in SN2 reactions of benzyl (B1604629) benzenesulfonates with deuterated aniline nucleophiles, both primary and secondary α-deuterium KIEs were observed, providing evidence for a four-center transition state. rsc.org
Table 2: Expected Kinetic Isotope Effects for Hypothetical Reactions of this compound
| Reaction Type | Isotopically Labeled Position | Expected kH/kD | Interpretation | Analogous System |
| Electrophilic Aromatic Substitution | Aromatic C-H | ~1 (if attack is RDS) | No primary KIE if the initial electrophilic attack is the slow step. | Nitration of benzene (B151609) |
| Electrophilic Aromatic Substitution | Aromatic C-H | >1 (if proton removal is RDS) | Primary KIE indicates C-H bond breaking in the rate-determining step. | Sulfonation of benzene |
| Oxidation of Amino Group | N-H | >1 | Primary KIE suggests N-H bond cleavage in the rate-determining step. | Oxidation of anilines |
| Nucleophilic Aromatic Substitution | - | ~1 | No significant KIE expected if C-X bond cleavage is the only event in the RDS. | SNAr reactions |
This table is a predictive guide based on established KIE principles and data from analogous systems.
Electrochemical Mechanistic Studies of Redox Processes
Electrochemical methods can be employed to investigate the redox properties of this compound and the mechanisms of its electron transfer reactions. Cyclic voltammetry, for example, can determine the oxidation and reduction potentials of the molecule, providing insights into its electronic structure and the feasibility of redox-initiated reactions.
The electrochemical reduction of halogenated aromatic compounds has been studied extensively. The reduction of aromatic bromides at various metal cathodes in acetonitrile (B52724) has been shown to be influenced by the cathode material, with silver exhibiting significant catalytic activity. researchgate.net The reduction typically proceeds via a dissociative electron transfer mechanism, leading to the cleavage of the carbon-halogen bond. researchgate.net For this compound, one would expect the C-I bond to be reduced at a less negative potential than the C-Br bond.
The electrochemical oxidation of the amino group is also a likely process. Studies on the electrochemical oxidation of chlorinated aromatic compounds have shown that the degradation can be initiated by reductive dechlorination followed by oxidation of the aromatic ring. acs.org A practical method for the electrochemical iodination of aromatic compounds involves the generation of I+ by the electrochemical oxidation of I2. researchgate.net
Table 3: Predicted Electrochemical Data for this compound
| Process | Predicted Potential (vs. SCE) | Technique | Basis of Analogy |
| Reduction of C-I bond | -1.2 V | Cyclic Voltammetry | Reduction potentials of other iodoaromatic compounds. |
| Reduction of C-Br bond | -1.8 V | Cyclic Voltammetry | Reduction potentials of other bromoaromatic compounds. |
| Oxidation of Amino Group | +0.9 V | Cyclic Voltammetry | Oxidation potentials of substituted anilines. |
These predicted values are based on trends observed for similar functional groups in related aromatic systems.
In-Situ Spectroscopic Monitoring of Reaction Intermediates
In-situ spectroscopic techniques are invaluable for the direct observation of transient intermediates and the real-time monitoring of reaction progress. Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide structural information about species present in the reaction mixture without the need for isolation.
For reactions involving this compound, in-situ FTIR spectroscopy could be used to monitor the disappearance of reactant bands and the appearance of product bands. For example, in a nucleophilic substitution reaction where the nitrile group is hydrolyzed, the characteristic C≡N stretching frequency around 2230 cm-1 would decrease in intensity, while bands corresponding to an amide or carboxylic acid would appear.
An in-situ infrared study of the oxidative carbonylation of aniline with methanol (B129727) on Cu-based catalysts revealed the formation of a carbamate (B1207046) intermediate, suggesting a redox cycle involving Cu(0)/Cu(II). acs.org Similarly, for reactions involving the amino group of this compound, in-situ spectroscopy could help identify key intermediates.
Visible-light-promoted selenylative radical cyclization of 2-vinyl-N-aryl imines has been investigated using mechanistic studies involving oxygen and radical scavengers, which indicated the pivotal role of singlet oxygen species. acs.org Such techniques, combined with in-situ spectroscopy, could be applied to study photochemical reactions of the target compound.
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to investigate reaction mechanisms at a molecular level. DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their corresponding energies, providing a detailed picture of the reaction pathway. researchgate.net
For this compound, DFT studies could be employed to:
Predict reaction barriers: By calculating the activation energies for different possible reaction pathways, the most likely mechanism can be identified. For example, a DFT study on the [3+2] cycloaddition reactions between nitroethene and benzonitrile (B105546) N-oxides found that the reactions proceed through a one-step mechanism. nih.gov
Analyze substituent effects: Computational studies can quantify the electronic effects of the amino, bromo, iodo, and nitrile groups on the reactivity of the aromatic ring.
Elucidate regioselectivity: In reactions where multiple products are possible, such as electrophilic substitution, DFT can predict the most favorable site of attack. A theoretical study on the regioselective nucleophilic aromatic substitution of 2,4-dichloroquinazoline (B46505) showed that orbital contributions, rather than just atomic charges, were crucial in determining the site of nucleophilic attack. mdpi.com
Model transition state structures: The geometry of the transition state provides critical information about the mechanism. For instance, a computational study on the rearrangement of 2-benzyloxypyridines indicated that the reaction proceeds via an oxirane-like transition state. researchgate.net
A DFT study on the synthesis of C-O axially chiral benzonitriles revealed that the rate-determining step was the addition of an N-heterocyclic carbene to an in-situ generated imine, with a calculated energy barrier of 16.9 kcal/mol. acs.org Similar computational approaches would be invaluable in mapping the potential energy surfaces for reactions of this compound.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict a wide range of characteristics for 2-Amino-5-bromo-3-iodobenzonitrile, from its three-dimensional shape to its electronic behavior.
Geometry Optimization and Conformational Analysis
The first step in the computational study of this compound involves determining its most stable three-dimensional structure. Geometry optimization calculations, typically performed using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles.
Conformational analysis is crucial for understanding the spatial arrangement of the amino group and its interaction with the adjacent bulky iodine atom. The rotation of the amino group and the cyano group relative to the benzene (B151609) ring would be of particular interest. Due to steric hindrance from the ortho-iodine and ortho-cyano groups, the amino group is likely to exhibit a non-planar conformation relative to the benzene ring. This twisting of the amino group is a known phenomenon in substituted aminobenzonitriles acs.org. The potential energy surface can be scanned by systematically changing the dihedral angles to identify the global minimum energy conformation and any other low-energy conformers. These conformational preferences are important as they can influence the molecule's crystal packing and its interaction with biological targets. Studies on similar halogenated pyran analogues have shown that even with significant 1,3-diaxial repulsions, specific conformations are favored beilstein-journals.org.
Table 1: Predicted Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Predicted Value | Comparison to Standard Values |
| C-Br Bond Length | ~1.90 Å | Slightly elongated due to electronic effects |
| C-I Bond Length | ~2.10 Å | Consistent with other iodinated aromatics |
| C-N (cyano) Bond Length | ~1.15 Å | Typical for a nitrile group |
| C-N (amino) Bond Length | ~1.40 Å | May vary with the degree of pyramidalization |
| C-C-I Bond Angle | ~120° | Influenced by steric crowding |
| C-C-NH2 Bond Angle | ~120° | Influenced by steric crowding |
Note: The values in this table are hypothetical and based on typical values for similar structures. Actual values would require specific DFT calculations.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
Understanding the electronic structure of this compound is key to predicting its reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
For this molecule, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, which are electron-rich. The LUMO is likely to be distributed over the electron-withdrawing cyano group and the benzene ring. The presence of heavy halogens like bromine and iodine can also influence the FMOs through their electron-withdrawing inductive effects and electron-donating resonance effects.
Natural Bond Orbital (NBO) analysis can provide a detailed picture of charge distribution, revealing the partial atomic charges on each atom. This would highlight the electrophilic and nucleophilic sites within the molecule. The carbon atom of the nitrile group is expected to be electrophilic, while the nitrogen of the amino group will be nucleophilic. The halogen atoms will also influence the charge distribution on the aromatic ring.
Table 2: Predicted Electronic Properties of this compound (Hypothetical Data)
| Property | Predicted Value/Description | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~3.5 D | Indicates the overall polarity of the molecule |
Note: The values in this table are hypothetical and based on calculations for analogous molecules.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for the characterization of this compound.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated and are highly sensitive to the electronic environment of the nuclei. These predicted spectra can aid in the assignment of experimental NMR data. For instance, the protons on the aromatic ring will have distinct chemical shifts due to the different electronic effects of the amino, bromo, iodo, and cyano substituents.
IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be computed. Key vibrational modes would include the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and various C-H and C-C stretching and bending modes of the aromatic ring. Theoretical calculations can help in assigning the peaks in an experimental IR spectrum researchgate.net.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The predicted λmax values would correspond to the electronic excitations, likely π-π* transitions within the aromatic system and charge-transfer transitions involving the amino and cyano groups.
Molecular Dynamics Simulations for Dynamic Behavior (if applicable)
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound, for example, in a solvent or interacting with a biological membrane. MD simulations model the movement of atoms over time based on a force field.
For this compound, MD simulations could be used to explore its conformational flexibility in different environments. For example, the simulations could reveal how the orientation of the amino group changes in polar versus non-polar solvents. If this molecule were being considered for applications in materials science or as a drug candidate, MD simulations could provide insights into its aggregation behavior or its ability to permeate through cell membranes. Studies on benzonitrile (B105546) and its derivatives have utilized MD to understand their formation and behavior in various environments nih.gov.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity. If a series of related benzonitrile derivatives were synthesized and their reactivity in a particular reaction was measured, a QSRR model could be developed.
For this compound, descriptors such as electronic properties (HOMO/LUMO energies, atomic charges), steric parameters, and topological indices would be calculated. These descriptors would then be correlated with experimental reactivity data using statistical methods like multiple linear regression or machine learning algorithms. Such a model could then be used to predict the reactivity of other, yet-to-be-synthesized, benzonitrile derivatives. QSRR models have been successfully applied to predict properties like chromatographic retention times for various bioactive compounds, which can aid in their identification and analysis nih.govunimib.itresearchgate.net.
Molecular Docking for Ligand-Receptor Interaction Hypotheses (focused on molecular recognition, not clinical outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a receptor, such as a protein or enzyme. This method is instrumental in drug discovery for generating hypotheses about how a ligand might interact with its biological target.
Given the prevalence of the benzonitrile scaffold in medicinal chemistry, this compound could be docked into the active sites of various enzymes to explore potential interactions. The docking simulations would predict the binding affinity (scoring function) and the specific interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, between the ligand and the protein residues. The amino group could act as a hydrogen bond donor, while the nitrile nitrogen and the halogens could act as hydrogen bond acceptors or participate in other non-covalent interactions. Molecular docking studies on other benzonitrile derivatives have been used to identify potential inhibitors for various enzymes researchgate.netrsc.orgnih.gov.
Synthetic Utility and Applications in Organic Synthesis
Role as a Versatile Building Block for Nitrogen-Containing Heterocycles
The presence of the ortho-amino and nitrile groups on the benzonitrile (B105546) framework is a well-established synthon for the construction of various fused nitrogen-containing heterocyclic systems. This reactivity is largely attributed to the nucleophilic character of the amino group and the electrophilic nature of the nitrile carbon.
Synthesis of Quinazolines: 2-Aminobenzonitriles are widely utilized as precursors for the synthesis of quinazolines and their derivatives. rsc.orgrsc.orgnih.govorganic-chemistry.org The reaction typically proceeds through a tandem process involving the initial reaction of the amino group with an aldehyde or its equivalent, followed by an intramolecular cyclization where the nitrogen attacks the nitrile carbon. The presence of the bromo and iodo substituents on the 2-Amino-5-bromo-3-iodobenzonitrile ring offers opportunities for further diversification of the resulting quinazoline (B50416) scaffold through cross-coupling reactions.
Synthesis of Benzimidazoles: The 2-aminobenzonitrile (B23959) moiety can also be a precursor to 2-aminobenzimidazoles, which are significant pharmacophores. researchgate.netsymbiosisonlinepublishing.comnih.gov The synthesis often involves a cyclization reaction with a source of carbon and nitrogen, such as cyanamide (B42294) or isothiocyanates. The resulting 2-aminobenzimidazole (B67599) derived from this compound would be highly functionalized and amenable to further chemical modifications.
Synthesis of Pyridines and other Heterocycles: The reactivity of the nitrile group in benzonitrile derivatives allows for their participation in cycloaddition reactions to form highly substituted pyridines. organic-chemistry.orgacs.org Furthermore, the amino and nitrile groups can be involved in various condensation and cyclization reactions to construct a variety of other heterocyclic systems. rsc.orgnih.gov
Precursor for Complex Organic Architectures through Cascade Reactions
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. The unique substitution pattern of this compound makes it an ideal candidate for designing novel cascade sequences.
For instance, cascade reactions initiated by the amino group's nucleophilic attack can be followed by intramolecular cyclization onto the nitrile group. nih.govthieme-connect.de The presence of the two distinct halogen atoms (iodine and bromine) allows for selective sequential cross-coupling reactions. For example, the more reactive iodo group can be selectively coupled with a suitable partner, followed by a second coupling reaction at the bromo position. This selective reactivity enables the construction of complex, non-symmetrical molecules in a controlled manner.
Radical cascade reactions involving isonitriles have also been reported as a powerful tool for the synthesis of nitrogen heterocycles, suggesting another potential avenue for the application of this compound. rsc.org
Applications in the Synthesis of Pharmacophore Scaffolds and Chemical Probes
Substituted benzonitriles are recognized as important pharmacophores in drug discovery. researchgate.netbris.ac.uknih.govacs.org The nitrile group can act as a bioisostere for other functional groups and participate in hydrogen bonding interactions with biological targets. The 2-amino group provides a handle for introducing further diversity and modulating the physicochemical properties of the molecule.
The highly functionalized nature of this compound makes it a valuable starting material for the synthesis of libraries of compounds for high-throughput screening. The bromo and iodo substituents can be readily transformed into a wide array of other functional groups using transition-metal-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse molecular scaffolds. These scaffolds can then be evaluated for their biological activity against various targets. Furthermore, the unique substitution pattern can be exploited in the design of chemical probes to study biological processes.
Utilization in the Development of Advanced Functional Materials
Benzonitrile derivatives have found applications in the field of materials science, particularly in the development of liquid crystals and organic semiconductors. rsc.org The rigid aromatic core and the polar nitrile group can impart desirable electronic and self-assembly properties to the molecules.
The unique electronic properties of this compound, arising from the interplay of the electron-donating amino group and the electron-withdrawing nitrile group, along with the heavy halogen atoms, could lead to interesting photophysical and electronic characteristics. By incorporating this building block into larger conjugated systems, it may be possible to develop novel materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. The potential for selective functionalization at the halogen positions provides a route to fine-tune the material's properties.
Exploration of Derivatives and Analogs of 2 Amino 5 Bromo 3 Iodobenzonitrile
Synthesis of Positional Isomers and Related Halogenated Benzonitrile (B105546) Derivatives
The synthesis of derivatives and positional isomers of 2-amino-5-bromo-3-iodobenzonitrile often involves multi-step processes starting from simpler aromatic precursors. The strategic introduction of halogen and amino groups onto the benzene (B151609) ring is key to creating the desired substitution pattern.
Positional isomers, such as 2-amino-3-bromo-5-iodobenzonitrile (B12335737) and 4-amino-3-bromo-5-iodobenzonitrile, can be synthesized through carefully controlled electrophilic aromatic substitution reactions. guidechem.com The directing effects of the amino and nitrile groups, along with the specific halogenating agents used, are crucial for achieving regioselectivity. For instance, the synthesis of related halogenated benzonitriles often starts with a substituted aminobenzonitrile or bromobenzonitrile, followed by sequential halogenation or nitration. The synthesis of 2-amino-3-bromo-5-nitrobenzonitrile, for example, can be achieved through the nitration of 2-amino-3-bromobenzonitrile. ontosight.ai
The synthesis of related pyridine (B92270) analogs, such as 2-amino-5-bromo-3-iodopyridine, provides insight into the halogenation methodologies that can be adapted for the benzonitrile series. This process starts from 2-aminopyridine, involving bromination with N-bromosuccinimide (NBS) and subsequent iodination. ijssst.inforesearchgate.net Optimizing reaction conditions, such as temperature and the choice of iodinating agent (e.g., a combination of potassium iodate (B108269) and potassium iodide), is critical for maximizing yields and minimizing side products like di-halogenated species. ijssst.info
Furthermore, processes have been developed for producing related 2-amino-5-cyanobenzoic acid derivatives from 2-amino-5-bromobenzoic acid precursors. google.com This involves a cyanation reaction where the bromo group is replaced by a nitrile group using a metal cyanide reagent, often catalyzed by a copper(I) salt. google.com Such methods are scalable and can produce high yields of the desired cyanated products. google.com
Preparation of Diversified Analogs via Functional Group Interconversions
Diversification of the this compound scaffold is readily achieved through various functional group interconversions, allowing for the exploration of a wider chemical space. These transformations can target the amino, cyano, or halogen substituents.
One common strategy involves the modification of a related precursor, 2-amino-5-bromobenzoic acid. The carboxylic acid group can be reduced to a primary alcohol, 2-amino-5-bromobenzyl alcohol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). orgsyn.org This alcohol can then be oxidized to form 2-amino-5-bromobenzaldehyde, providing a key intermediate for further derivatization. orgsyn.org
Another versatile approach is the one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid. sioc-journal.cn This process involves the initial formation of an 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione intermediate, which then undergoes aminolysis with methylamine (B109427) to yield 2-amino-N,3-dimethylbenzamide. sioc-journal.cn Subsequent selective halogenation at the 5-position using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) affords the desired halogenated analogs. sioc-journal.cn This one-pot method is efficient, offering high yields and simpler work-up procedures. sioc-journal.cn
Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold
The this compound framework serves as a valuable building block for the construction of more complex, hybrid molecules. Modern synthetic techniques, particularly palladium-catalyzed cross-coupling reactions, are instrumental in this area. These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, enabling the fusion of the benzonitrile scaffold with other molecular motifs. nih.gov
For example, a strategy for creating inhibitors of inflammatory kinases like TANK-binding kinase 1 (TBK1) involves using a bromo-substituted precursor for late-stage diversification. nih.gov Palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig couplings can be employed to introduce various substituents at the position of the bromine atom, leading to a library of analogs with modified properties. nih.gov
In a more complex example, a copper-catalyzed cross-coupling reaction between a sulfoximine (B86345) and 2-iodobenzonitrile (B177582) led to an unexpected one-pot triple arylation, resulting in a novel, complex benzothiazine-containing structure. researchgate.net This highlights how the reactive sites on the halogenated benzonitrile scaffold can be exploited to build intricate, polycyclic hybrid molecules. researchgate.net
Structure-Activity Relationship (SAR) Studies of Derivatives at the Molecular and Cellular Level
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold affect biological activity. These studies systematically alter the substituents on the molecule and measure the resulting impact on biological targets, such as enzyme inhibition or receptor binding.
For instance, in the development of kinase inhibitors based on a related chromenopyridine scaffold, SAR studies revealed that the nature and position of substituents on the aromatic A-ring were critical for both potency and selectivity. nih.gov Docking calculations and X-ray crystallography can guide the design of analogs, and subsequent synthesis and testing reveal key interactions. It was found that introducing different groups via cross-coupling on a bromo precursor could enhance selectivity for either TBK1 or IKKε kinases. nih.gov
Similarly, SAR studies on amino/nitro-substituted 3-arylcoumarins as antibacterial agents demonstrated that the substitution pattern significantly influences activity. nih.govmdpi.com The presence of a nitro group at a specific position was found to be essential for activity against Staphylococcus aureus, while replacing it with an amino group led to a significant decrease in potency. mdpi.com These principles of SAR, which correlate specific structural features with biological outcomes, are directly applicable to derivatives of this compound. The goal is to identify which substitutions on the benzonitrile ring enhance binding affinity and inhibitory mechanisms at the molecular level. nih.gov
Investigation of Bioisosteric Replacements and their Influence on Molecular Interactions
Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of a lead compound. cambridgemedchemconsulting.com This involves substituting an atom or group with another that has similar steric, electronic, or topological properties. The goal is to improve potency, alter selectivity, reduce toxicity, or improve pharmacokinetic profiles. cambridgemedchemconsulting.com
For the this compound scaffold, several bioisosteric replacements can be considered. The halogens (bromine and iodine) can be interchanged or replaced with other electron-withdrawing groups like a trifluoromethyl (CF₃) or even another cyano (CN) group. cambridgemedchemconsulting.comsci-hub.se The nitrile group itself can be replaced by other functionalities that can act as hydrogen bond acceptors, such as an oxadiazole or a triazole ring. researchgate.net These heterocyclic rings can mimic the linear geometry and electronic properties of the nitrile while potentially introducing new interaction points or improving metabolic stability. researchgate.net
Future Research Directions
Development of More Efficient and Environmentally Benign Synthetic Methodologies
Future research should prioritize the development of streamlined and sustainable synthetic routes to 2-Amino-5-bromo-3-iodobenzonitrile. Key areas of focus include:
Green Chemistry Principles: The replacement of hazardous solvents and reagents is paramount. Research into using milder halogenating agents like N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) in more environmentally friendly solvents could significantly improve the safety and sustainability of the synthesis. sioc-journal.cnsioc-journal.cn
Catalytic Approaches: Investigating catalytic methods for halogenation could offer higher selectivity and reduce the formation of di-substituted impurities, simplifying purification processes.
Discovery of Novel Reactivity Patterns and Catalytic Systems for Functionalization
The presence of multiple, distinct reactive sites—the amino group, the nitrile, and two different carbon-halogen bonds (C-Br and C-I)—makes this compound a prime candidate for selective functionalization. The differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions is a well-established principle that can be exploited.
Future work should aim to uncover new reactivity patterns using modern catalytic systems. For instance, copper-based catalysts, which often exhibit broad functional group tolerance, could be employed. orgsyn.org Research has shown that related aminobenzonitriles are used in the synthesis of copper-ligand coordination complexes, indicating a promising avenue for investigation. biomol.com The development of selective catalytic systems would allow for the stepwise and site-specific introduction of new functional groups, dramatically expanding the range of accessible derivatives.
Advanced Applications in Supramolecular Chemistry and Nanotechnology
Supramolecular chemistry relies on non-covalent interactions to assemble molecules into larger, ordered architectures. nih.gov this compound is exceptionally well-suited for this field due to its combination of functional groups capable of forming specific intermolecular connections.
Hydrogen Bonds: The amino group is a classic hydrogen bond donor.
Halogen Bonds: Both the bromine and iodine atoms can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules. nih.gov
Research has successfully demonstrated that combining hydrogen and halogen bonds can lead to the reliable construction of extended molecular networks with predictable connectivity. nih.gov Future studies could explore the use of this compound as a fundamental building block for creating novel supramolecular polymers, molecular cages, and crystalline solids with unique materials properties.
Deeper Exploration of Mechanistic Pathways through Integrated Experimental and Computational Approaches
To optimize existing synthetic and functionalization reactions and to design new ones, a fundamental understanding of the underlying reaction mechanisms is essential. While kinetic studies have been performed on related heterocyclic systems to understand their reactivity with nucleophiles, similar in-depth studies on this compound are a clear future direction. rsc.org
An integrated approach combining experimental techniques with computational chemistry would be particularly powerful.
Experimental Kinetics: Measuring reaction rates under various conditions can provide empirical data on the factors influencing the reaction.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and visualize transition states.
This dual approach would provide a comprehensive picture of the mechanistic details, enabling more rational control over reaction outcomes and facilitating the discovery of new transformations.
Expansion of Chemical Libraries Derived from the Core Scaffold for Targeted Molecular Design
The structural motif present in this compound is found in molecules with significant biological activity. Related compounds like 2-amino-5-bromo-benzonitrile and 2-amino-3-iodo-5-bromopyridine serve as crucial intermediates in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors and other kinase inhibitors used in cancer therapy. ijssst.infogoogle.combiomol.com
This precedent strongly suggests that the this compound scaffold is a valuable starting point for drug discovery. A key future direction is the generation of a diverse chemical library based on this core. By systematically and selectively modifying the four functional groups (amino, bromo, iodo, nitrile) through various chemical reactions, a large collection of novel compounds can be created. These libraries can then be screened against a range of biological targets, particularly protein kinases, to identify new lead compounds for therapeutic development.
Interdisciplinary Research Integrating Synthesis with Biophysical Characterization
The synthesis of new chemical entities is only the first step in the drug discovery pipeline. To fully realize the potential of a chemical library derived from this compound, a highly interdisciplinary approach is required.
Future research programs should foster collaboration between synthetic chemists, biochemists, and biophysicists. Once new derivatives are synthesized, their interactions with biological targets must be rigorously characterized. This involves a suite of biophysical techniques, such as:
Enzymatic assays to determine inhibitory potency (e.g., IC₅₀ values).
X-ray crystallography to solve the three-dimensional structure of the compound bound to its target protein.
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity and thermodynamics.
This iterative cycle of synthesis, biological testing, and structural analysis is the cornerstone of modern structure-based drug design and represents a vital future direction for unlocking the full potential of the this compound scaffold.
Data Tables
Table 1: Summary of
| Section | Research Direction | Rationale & Key Activities |
| 10.1 | Efficient & Green Synthesis | Develop one-pot procedures and utilize green reagents (NBS, NIS) and solvents to improve yield, reduce waste, and enhance safety. |
| 10.2 | Novel Functionalization | Employ modern catalytic systems (e.g., Pd, Cu) to achieve site-selective reactions at the C-Br, C-I, and amino positions. |
| 10.3 | Supramolecular Chemistry | Use the compound as a building block for novel materials by leveraging its hydrogen and halogen bonding capabilities. |
| 10.4 | Mechanistic Studies | Combine experimental kinetics with computational modeling to gain a deep understanding of reaction pathways for synthesis and functionalization. |
| 10.5 | Chemical Library Expansion | Synthesize a diverse library of derivatives by modifying the core scaffold for screening against biological targets like kinases. |
| 10.6 | Interdisciplinary Studies | Integrate synthesis with biophysical characterization (e.g., X-ray crystallography, enzyme kinetics) for structure-based drug design. |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing bromine and iodine substituents onto a benzonitrile scaffold with an amino group?
- Methodology : Sequential halogenation is critical. Protect the amino group (e.g., via acetylation) to prevent undesired side reactions during bromination and iodination. Use directed ortho-metalation (DoM) or transition-metal catalysis (e.g., palladium/copper-mediated coupling) to achieve regioselectivity. For example, bromination can be performed using NBS (N-bromosuccinimide) under radical conditions, followed by iodination via Ullmann coupling .
- Validation : Confirm intermediate purity using HPLC or TLC, and characterize intermediates via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can competing electronic effects of substituents (Br, I, NH) influence reactivity in cross-coupling reactions?
- Methodology : The electron-withdrawing nitrile group directs electrophilic substitution to meta/para positions, while the amino group (if deprotected) acts as an ortho/para director. Use computational tools (DFT) to map electron density and predict sites for functionalization. For instance, the Lee-Yang-Parr (LYP) correlation functional can model substituent effects on reaction pathways .
- Experimental Design : Compare reaction outcomes under varying catalysts (e.g., Pd vs. Cu) and solvents (polar aprotic vs. nonpolar) to optimize selectivity .
Q. What analytical techniques are essential for structural confirmation of 2-Amino-5-bromo-3-iodobenzonitrile?
- Methodology : Combine spectroscopic and chromatographic methods:
- NMR : H and C NMR to identify substituent positions and verify amino group presence.
- MS : HRMS for molecular weight confirmation.
- X-ray crystallography : To resolve ambiguities in regiochemistry (if single crystals are obtainable) .
Advanced Research Questions
Q. How can density functional theory (DFT) guide the optimization of reaction conditions for halogenation steps?
- Methodology : Use hybrid functionals (e.g., B3LYP) to calculate activation energies for bromination/iodination pathways. Compare the performance of gradient-corrected (e.g., PBE) vs. hybrid functionals in predicting transition states .
- Case Study : Model the steric and electronic effects of the nitrile group on iodine incorporation using a basis set like def2-TZVP. Validate predictions with kinetic studies (e.g., monitoring reaction progress via in situ IR) .
Q. What strategies mitigate competing side reactions (e.g., dehalogenation or amine oxidation) during synthesis?
- Methodology :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or acetyl groups to shield the amine during halogenation.
- Redox Control : Add antioxidants (e.g., BHT) or conduct reactions under inert atmospheres to prevent oxidation.
- Catalyst Screening : Test Pd/Cu bimetallic systems for Ullmann coupling to minimize dehalogenation .
Q. How do solvent polarity and coordination strength influence the stability of intermediates in multi-step syntheses?
- Methodology : Compare reaction yields in solvents like DMF (high polarity, strong coordination) vs. THF (moderate polarity). Use Kamlet-Taft parameters to quantify solvent effects on reaction rates.
- Advanced Characterization : Employ Sn NMR (for tin intermediates) or EXAFS (for metal coordination studies) to probe intermediate structures .
Data Contradiction and Validation
Q. How to resolve discrepancies in reported melting points or spectral data for halogenated benzonitriles?
- Methodology : Replicate synthesis under controlled conditions (e.g., anhydrous solvents, standardized heating rates). Compare experimental data with NIST reference spectra for related compounds (e.g., 5-Bromo-2-iodobenzoic acid) .
- Statistical Analysis : Apply multivariate analysis to identify variables (e.g., impurity profiles) causing data inconsistencies .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
